molecular formula C15H15N3O2S B11767442 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11767442
M. Wt: 301.4 g/mol
InChI Key: WPFWDBISUDMUSX-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the triazole ring with a furan-2-ylmethyl halide.

    Attachment of the o-tolyloxy group: This can be done via etherification reactions using o-tolyl alcohol and suitable activating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The furan and tolyloxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole derivatives.

    Medicine: Potential use as an antimicrobial, antifungal, or anticancer agent.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and tolyloxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the o-tolyloxy group.

    5-((o-Tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol: Lacks the furan-2-ylmethyl group.

    4-(Furan-2-ylmethyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Has a methyl group instead of the o-tolyloxy group.

Uniqueness

The presence of both the furan-2-ylmethyl and o-tolyloxy groups in 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to similar compounds. These groups may confer enhanced biological activity, improved solubility, or other desirable properties.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

4-(furan-2-ylmethyl)-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N3O2S/c1-11-5-2-3-7-13(11)20-10-14-16-17-15(21)18(14)9-12-6-4-8-19-12/h2-8H,9-10H2,1H3,(H,17,21)

InChI Key

WPFWDBISUDMUSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NNC(=S)N2CC3=CC=CO3

Origin of Product

United States

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